5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Trifluoromethylphenyl Group: This step involves the introduction of the trifluoromethylphenyl group via a nucleophilic substitution reaction. A common reagent for this step is 2-(trifluoromethyl)benzyl chloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group often imparts desirable pharmacokinetic properties, making it a valuable moiety in drug design.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid
- 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1803572-06-6 |
---|---|
Molecular Formula |
C13H13F3N2O2 |
Molecular Weight |
286.2 |
Purity |
95 |
Origin of Product |
United States |
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